N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide
Description
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide is a complex organic compound that features a unique combination of structural elements, including a picolinamide moiety, an isoxazole ring, and a dihydrobenzo[b][1,4]dioxin group
Properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(14-3-1-2-6-19-14)20-11-13-10-16(25-21-13)12-4-5-15-17(9-12)24-8-7-23-15/h1-6,9-10H,7-8,11H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKKMJHUQKFHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an oxime or a nitrile oxide, with an alkyne or an alkene.
Introduction of the Dihydrobenzo[b][1,4]dioxin Group: This step involves the formation of the dihydrobenzo[b][1,4]dioxin moiety, which can be achieved through the cyclization of a suitable dihydroxybenzene derivative with an appropriate reagent.
Coupling with Picolinamide: The final step involves the coupling of the isoxazole-dihydrobenzo[b][1,4]dioxin intermediate with picolinamide, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide exhibit significant antimicrobial activity. For instance:
- Studies have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- The compound's derivatives have demonstrated antifungal properties against Candida albicans, with zones of inhibition measured during disc diffusion assays indicating promising efficacy.
Anticancer Potential
Recent studies have explored the anticancer potential of similar compounds:
- Molecular docking studies suggest that these compounds can interact with key proteins involved in cancer cell proliferation.
- In vitro assays have indicated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
Case Study 1: Antimicrobial Evaluation
A study published in Oriental Journal of Chemistry detailed the synthesis of derivatives related to isoxazole compounds. The evaluation revealed that certain derivatives exhibited excellent antibacterial activity with zones of inhibition significantly higher than standard antibiotics .
Case Study 2: Anticancer Activity
Another research effort focused on the design and synthesis of novel compounds based on similar frameworks. These compounds were evaluated for their anticancer properties, showing significant cytotoxicity against several human cancer cell lines .
Mechanism of Action
The mechanism of action of N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and picolinamide moiety may contribute to binding affinity and specificity, while the dihydrobenzo[b][1,4]dioxin group may influence the compound’s overall stability and solubility. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde: This compound shares the dihydrobenzo[b][1,4]dioxin and isoxazole moieties but lacks the picolinamide group.
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Similar in structure but with an amine group instead of the isoxazole and picolinamide moieties.
4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one: Contains the dihydrobenzo[b][1,4]dioxin group but differs in the heterocyclic ring system.
Uniqueness
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide is unique due to its combination of structural elements, which confer specific chemical and biological properties. The presence of the picolinamide group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
Biological Activity
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a dihydrobenzo[dioxin] moiety and an isoxazole ring. Its molecular formula is , with a molecular weight of approximately 284.33 g/mol. The specific arrangement of functional groups contributes to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Cyclooxygenases (COX) : Studies have shown that derivatives of isoxazole can inhibit COX enzymes, which are key players in inflammatory processes. The compound may demonstrate anti-inflammatory properties by selectively inhibiting COX-2 activity while sparing COX-1, thereby minimizing gastrointestinal side effects .
- Interaction with Neurotransmitter Receptors : The compound has been linked to modulation of alpha(2)-adrenoceptors, which are involved in the regulation of neurotransmitter release in the central nervous system. This suggests potential applications in treating neurodegenerative diseases .
- PARP Inhibition : Some studies have highlighted its role as a poly(ADP-ribose) polymerase (PARP) inhibitor, which is significant in cancer therapy due to PARP's role in DNA repair mechanisms .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
- Anti-inflammatory Effects : A study reported that the compound exhibited significant anti-inflammatory effects in rodent models by reducing edema and inflammatory markers, suggesting its potential application in treating conditions like arthritis.
- Neuroprotective Potential : In models simulating neurodegeneration, the compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress, indicating a potential role in managing diseases such as Alzheimer's and Parkinson's .
Pharmacokinetic Properties
Using tools such as SwissADME for pharmacokinetic profiling, the compound was evaluated for its absorption, distribution, metabolism, and excretion (ADME) properties. Key findings include:
- Blood-Brain Barrier Penetration : Predicted ability to cross the blood-brain barrier (BBB), enhancing its suitability for CNS-targeted therapies.
- Lipinski’s Rule Compliance : The compound adheres to Lipinski's rule of five, indicating favorable oral bioavailability.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms proton and carbon environments, ensuring correct functional group connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) and detects trace impurities .
How can researchers optimize reaction conditions when encountering low yields during the synthesis of this compound?
Advanced Research Question
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- By-product analysis : Use TLC or HPLC to identify side reactions (e.g., hydrolysis of the isoxazole ring) and adjust protecting groups .
- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive steps .
How should contradictory data from binding affinity assays (e.g., SPR vs. ELISA) for this compound be resolved?
Advanced Research Question
- Assay validation : Ensure consistent buffer conditions (pH, ionic strength) and ligand immobilization methods between SPR and ELISA .
- Interference checks : Test for compound aggregation or nonspecific binding to assay plates using dynamic light scattering (DLS) or control wells .
- Orthogonal techniques : Confirm binding via isothermal titration calorimetry (ITC) or fluorescence polarization .
What are the stability profiles of this compound under varying pH and temperature conditions?
Basic Research Question
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) monitored by HPLC. The compound may degrade via amide hydrolysis under acidic/basic conditions .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .
What computational strategies can predict the biological targets and binding modes of this compound?
Advanced Research Question
- Molecular docking : Screen against target libraries (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .
- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations) .
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide derivative design .
How can a multi-step synthesis pathway be designed for derivatives of this compound to enhance pharmacological efficacy?
Basic Research Question
- Functional group modification : Replace the picolinamide moiety with bioisosteres (e.g., pyrazine carboxamide) to improve solubility .
- Heterocycle variation : Substitute the isoxazole ring with 1,3,4-oxadiazole to enhance metabolic stability .
- Prodrug strategies : Introduce ester or phosphate groups to increase bioavailability .
What statistical methods are appropriate for analyzing dose-response data in bioassays involving this compound?
Advanced Research Question
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .
- ANOVA with post-hoc tests : Compare efficacy across derivatives or conditions (e.g., Tukey’s HSD) .
- Error propagation analysis : Quantify uncertainty in IC50 values using bootstrap resampling .
How can researchers assess the solubility and bioavailability of this compound in early-stage studies?
Basic Research Question
- Shake-flask method : Measure solubility in PBS, DMSO, and simulated biological fluids .
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Predict intestinal absorption .
- Caco-2 cell assays : Evaluate permeability and efflux ratios .
How can omics data (e.g., transcriptomics, proteomics) be integrated to elucidate the mechanism of action of this compound?
Advanced Research Question
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment; pathway enrichment via KEGG/GO .
- Proteomics : SILAC or TMT labeling quantifies protein expression changes, highlighting target pathways .
- Network pharmacology : Build interaction networks (e.g., STRING) to map compound effects on signaling cascades .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
